molecular formula C28H25N3OS B11464796 4-[(2,5-dimethylbenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2,5-dimethylbenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11464796
M. Wt: 451.6 g/mol
InChI Key: BLORKTSYBUTKBT-UHFFFAOYSA-N
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Description

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl groups: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of the 2,5-dimethylphenylmethylsulfanyl group: This can be done through nucleophilic substitution reactions.

    Introduction of the 2-methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The aromatic rings can undergo reduction under appropriate conditions.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: Its unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane
  • N-(2,4-Dimethylphenyl)formamide
  • 2,4-Dimethylphenol

Uniqueness

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE stands out due to its complex structure, which combines multiple aromatic rings and functional groups. This unique structure imparts specific properties that make it suitable for a wide range of applications, from medicinal chemistry to material science.

Properties

Molecular Formula

C28H25N3OS

Molecular Weight

451.6 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-7-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H25N3OS/c1-19-13-14-20(2)22(15-19)17-33-28-26-23(21-9-5-4-6-10-21)16-31(27(26)29-18-30-28)24-11-7-8-12-25(24)32-3/h4-16,18H,17H2,1-3H3

InChI Key

BLORKTSYBUTKBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2C(=CN3C4=CC=CC=C4OC)C5=CC=CC=C5

Origin of Product

United States

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